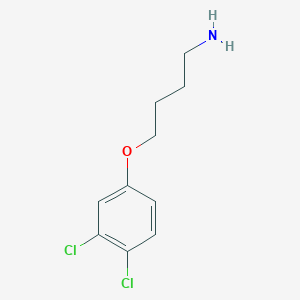
4-(3,4-Dichlorophenoxyl)butan-1-amine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Asymmetric Synthesis of Amines
4-(3,4-Dichlorophenoxyl)butan-1-amine can be used in the asymmetric synthesis of amines. Ellman et al. (2002) described N-tert-Butanesulfinyl imines as versatile intermediates for this purpose, providing a method for efficiently synthesizing a wide range of highly enantioenriched amines (Ellman, Owens, & Tang, 2002).
Chemical Library Construction
Chiang et al. (2009) utilized butan-1-amine, a simplified structural core compound, in constructing a minilibrary via solution-phase synthesis. This method involved coupling core amino compounds with carboxylic acids to explore their cytotoxic effects on cells (Chiang et al., 2009).
Crystal Structure Analysis
Jebas et al. (2013) synthesized butyrate and 1,3-dioxane derivatives, characterizing their structures through spectroscopic techniques and single crystal X-ray diffraction. This research contributes to the understanding of crystal structures in chemical compounds (Jebas et al., 2013).
Hemostatic and Wound Healing Applications
Phuong et al. (2019) explored the use of catechol moiety, conjugated to polymers, for developing bio-adhesive materials. These materials showed potential as hemostatic and wound-healing agents, demonstrating the biomedical applications of chemical compounds like 4-(3,4-Dichlorophenoxyl)butan-1-amine (Phuong et al., 2019).
Propiedades
IUPAC Name |
4-(3,4-dichlorophenoxy)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO/c11-9-4-3-8(7-10(9)12)14-6-2-1-5-13/h3-4,7H,1-2,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCVNISIUDHMHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCCN)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichlorophenoxy)butan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



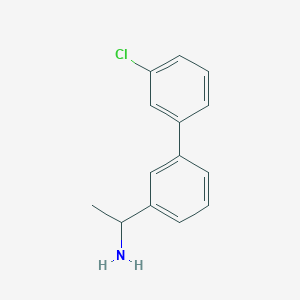
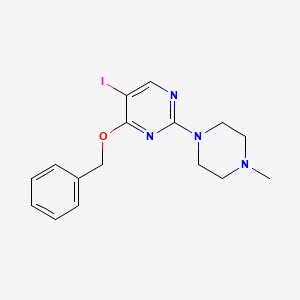

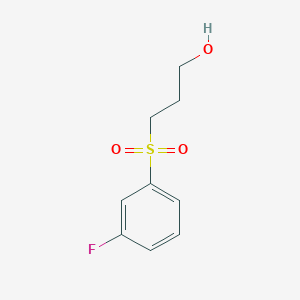

![[1,2,4]Triazolo[1,5-a]pyridin-7-ol](/img/structure/B1400746.png)

![6-Bromo-3,4-dihydro-4-oxo-spiro[2H-1-benzopyran-2,3'-pyrrolidine]-1'-carboxylic acid 1,1-dimethylethyl ester](/img/structure/B1400749.png)
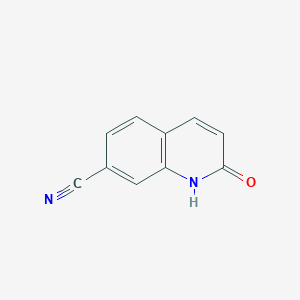
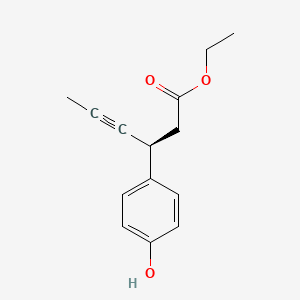
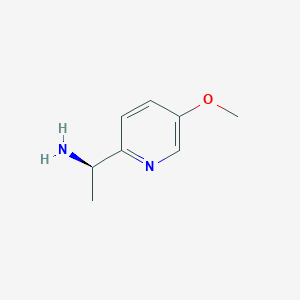
![(R)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride](/img/structure/B1400758.png)
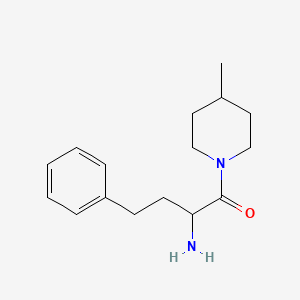
![7-Bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine](/img/structure/B1400760.png)